4-hydroxy-N-methylbenzamide
Overview
Description
. It is a white to yellow solid with a molecular weight of 151.16 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-N-methylbenzamide can be synthesized through several methods, including the following:
Amide Formation: The compound can be prepared by reacting 4-hydroxybenzoic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Reductive Amination: Another method involves the reductive amination of 4-hydroxybenzaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale amide formation reactions, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Various nucleophiles, such as halides, in the presence of a base.
Major Products Formed:
Oxidation: 4-hydroxybenzoic acid.
Reduction: 4-hydroxy-N-methylbenzylamine.
Substitution: 4-hydroxy-N-methylbenzyl halides.
Scientific Research Applications
4-Hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of various chemical products, such as dyes, pigments, and polymers.
Mechanism of Action
4-Hydroxy-N-methylbenzamide is similar to other benzamide derivatives, such as 4-hydroxybenzamide and N-methylbenzamide. its unique hydroxyl group at the 4-position and the presence of the N-methyl group distinguish it from these compounds. These structural differences contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
4-Hydroxybenzamide
N-Methylbenzamide
3-Hydroxy-N-methylbenzamide
2-Hydroxy-N-methylbenzamide
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Properties
IUPAC Name |
4-hydroxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNYQKDAXLFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067332 | |
Record name | Benzamide, 4-hydroxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27642-27-9 | |
Record name | 4-Hydroxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27642-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-hydroxy-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027642279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-hydroxy-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-hydroxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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